Dexchlorpheniramine, the dextrorotatory isomer of chlorpheniramine, is a first-generation alkylamine histamine antagonist. [, ] It is categorized as an H1-antihistamine, meaning it selectively blocks the action of histamine at the H1 receptor site. [] In scientific research, dexchlorpheniramine is employed primarily for its ability to inhibit the effects of histamine, a key mediator in various physiological and pathological processes. []
Future Directions
Developing Novel Drug Delivery Systems: Research into novel delivery systems, such as floating tablets or orally dissolving films, can improve patient compliance and drug bioavailability. [, ]
Investigating Potential Non-H1 Receptor-Mediated Effects: Further exploring potential effects beyond H1 receptor antagonism, such as its influence on immune cell function, might reveal new therapeutic applications. []
Related Compounds
Chlorpheniramine
Compound Description: Chlorpheniramine is a racemic mixture, meaning it contains two mirror-image forms (enantiomers) of the same molecule. One of these enantiomers is dexchlorpheniramine. Chlorpheniramine, like dexchlorpheniramine, is a first-generation alkylamine histamine antagonist, primarily acting on the H1 receptor. It is used to treat similar allergic conditions as dexchlorpheniramine, such as rhinitis and urticaria. []
Brompheniramine
Compound Description: Brompheniramine is another first-generation alkylamine H1 antagonist. It shares structural similarities with chlorpheniramine and dexchlorpheniramine, with a bromine atom replacing the chlorine atom present in chlorpheniramine. Like the other two compounds, it is used to treat allergic rhinitis and other allergic conditions. []
Betamethasone
Compound Description: Betamethasone is a potent glucocorticoid steroid medication with anti-inflammatory and immunosuppressive properties. It is often used in conjunction with antihistamines, such as dexchlorpheniramine, to treat inflammatory conditions like allergic rhinitis, where both the allergic and inflammatory components are addressed. [, , , ]
Relevance: Betamethasone, while not structurally related to dexchlorpheniramine, is therapeutically relevant. They are often used together in a fixed-dose combination to target both the allergic reaction (through dexchlorpheniramine's antihistaminic action) and the inflammatory response (through betamethasone's glucocorticoid activity). [, , , ]
Mequitazine
Compound Description: Mequitazine is a first-generation piperazine antihistamine, differing structurally from the alkylamine class of dexchlorpheniramine. Like dexchlorpheniramine, it acts as an H1 receptor antagonist and is used to treat allergic conditions. [, , ]
Relevance: Mequitazine, though classified as a first-generation antihistamine like dexchlorpheniramine, belongs to a different structural class (piperazine vs. alkylamine). This structural difference might contribute to variations in their pharmacological properties, including potency, receptor selectivity, and side effects. Several studies have compared their efficacy and safety profiles in treating allergic rhinitis. [, , ]
Terfenadine
Compound Description: Terfenadine is a second-generation non-sedating antihistamine that acts as a prodrug. It is metabolized in the body into its active form, fexofenadine. Like dexchlorpheniramine, terfenadine primarily targets the H1 receptor to alleviate allergy symptoms. [, ]
Relevance: Terfenadine, while structurally dissimilar to dexchlorpheniramine, is relevant as a comparative antihistamine. It represents a different generation of antihistamines, designed for improved efficacy and a reduced side effect profile, particularly lower sedation, compared to first-generation antihistamines like dexchlorpheniramine. [, ]
Cetirizine
Compound Description: Cetirizine is a second-generation piperazine antihistamine, similar to mequitazine, and known for its non-sedating properties. Like dexchlorpheniramine, it acts as an H1 receptor antagonist, but it is associated with less drowsiness due to its limited penetration into the central nervous system. [, , ]
Relevance: Cetirizine serves as another comparative antihistamine to dexchlorpheniramine. It belongs to a newer generation (second-generation) known for improved safety and tolerability, particularly with regard to sedation, compared to first-generation antihistamines like dexchlorpheniramine. [, , ]
Loratadine
Compound Description: Loratadine is a second-generation piperazine antihistamine, similar in structure and action to cetirizine. It is a long-acting H1 receptor antagonist known for its non-sedating properties and is used for the relief of allergy symptoms. [, , ]
Relevance: Loratadine serves as yet another comparative second-generation antihistamine to dexchlorpheniramine. Like cetirizine, it offers the benefits of reduced sedation and a longer duration of action compared to first-generation antihistamines like dexchlorpheniramine. [, , ]
Fexofenadine
Compound Description: Fexofenadine is a second-generation non-sedating antihistamine and the active metabolite of terfenadine. It selectively blocks peripheral H1 receptors, leading to relief from allergy symptoms without significant central nervous system effects. [, ]
Relevance: Fexofenadine, similar to terfenadine, represents a second-generation antihistamine with an improved safety profile compared to dexchlorpheniramine, especially regarding drowsiness. It highlights the advancements in antihistamine development aimed at reducing side effects. [, ]
Hydroxyzine
Compound Description: Hydroxyzine is a first-generation piperazine antihistamine with anxiolytic and sedative properties. Though structurally related to piperazine antihistamines like cetirizine, it is associated with more pronounced sedation due to its additional effects on the central nervous system. []
Relevance: Hydroxyzine, while classified as a first-generation antihistamine like dexchlorpheniramine, differs in its chemical structure and pharmacological effects. Although both block H1 receptors, hydroxyzine's additional anxiolytic and sedative properties highlight the diverse pharmacological profiles within the same generation of antihistamines. []
Ebastine
Compound Description: Ebastine is a second-generation antihistamine, structurally distinct from other classes. It acts as a selective inverse agonist of the H1 receptor, providing relief from allergy symptoms with a long duration of action. []
Relevance: Ebastine broadens the comparison of dexchlorpheniramine to second-generation antihistamines, highlighting the diversity in chemical structures and pharmacological profiles within this group. Ebastine's long duration of action and selective H1 receptor antagonism represent desirable features compared to first-generation antihistamines. []
Desloratadine
Compound Description: Desloratadine is a second-generation antihistamine and the active metabolite of loratadine. It is a potent and selective H1 receptor antagonist with a long duration of action and minimal sedative effects. []
Relevance: Desloratadine, as the active metabolite of loratadine, further illustrates the evolution of antihistamine development. Its improved pharmacokinetic profile, including a longer duration of action compared to dexchlorpheniramine, highlights the advantages of second-generation antihistamines. []
Epinastine
Compound Description: Epinastine is a second-generation antihistamine that acts as a highly selective H1 receptor antagonist. It provides effective relief from allergy symptoms with a rapid onset of action and a favorable safety profile. []
Relevance: Epinastine adds to the array of second-generation antihistamines compared to dexchlorpheniramine. Its high selectivity for the H1 receptor and rapid onset of action underscore the desirable attributes of newer antihistamines in managing allergic conditions effectively. []
Rupatadine
Compound Description: Rupatadine is a second-generation antihistamine with dual antagonistic activity against both H1 and platelet-activating factor (PAF) receptors. This dual mechanism of action may contribute to its efficacy in managing allergic conditions. []
Relevance: Rupatadine's distinct dual mechanism of action, targeting both H1 and PAF receptors, contrasts with dexchlorpheniramine's selective H1 receptor antagonism. This difference highlights the exploration of alternative pharmacological approaches to improve the management of allergic diseases. []
Source and Classification
Dexchlorpheniramine maleate is derived from chlorpheniramine, which was initially synthesized in the 1940s. It belongs to the alkylamine class of antihistamines and is classified as a histamine H1 receptor antagonist. Its chemical formula is C20H23ClN2O4, and it is typically administered in the form of its maleate salt due to improved solubility and stability .
Synthesis Analysis
The synthesis of dexchlorpheniramine involves several steps, primarily focusing on the conversion of 2-bromopyridine and chloroacrylonitrile into the desired product through various reactions.
Starting Materials: The synthesis begins with 2-bromopyridine and chloroacrylonitrile.
Reaction Conditions: The reaction typically occurs in organic solvents such as methyl tert-butyl ether or ethyl acetate at controlled temperatures (25-30°C) to optimize yield and purity .
Intermediate Formation: An intermediate product, 2-(4-chlorophenyl)-2-(pyridin-2-yl) acetonitrile, is formed, which can further be processed to yield dexchlorpheniramine.
Purification: The crude product undergoes purification steps including quenching with water and potential recrystallization to achieve high purity levels .
Molecular Structure Analysis
Dexchlorpheniramine's molecular structure is characterized by a complex arrangement that includes:
Core Structure: A pyridine ring fused with a phenyl group.
Functional Groups: Contains a tertiary amine that contributes to its pharmacological activity.
3D Configuration: As an enantiomer, dexchlorpheniramine exhibits specific spatial arrangements that enhance its binding affinity to histamine receptors compared to its racemic counterpart.
The average molecular weight of dexchlorpheniramine maleate is approximately 390.86 g/mol, with a monoisotopic mass of 390.1346349 g/mol .
Chemical Reactions Analysis
Dexchlorpheniramine participates in several chemical reactions, primarily involving:
Acid-Base Reactions: The maleate salt formation involves the reaction between dexchlorpheniramine and maleic acid.
Metabolism: In vivo, it undergoes hepatic metabolism predominantly via cytochrome P450 enzymes (CYP 2D6), leading to various metabolites that can also exhibit pharmacological activity .
Mechanism of Action
Dexchlorpheniramine functions by competitively inhibiting histamine from binding to H1 receptors located in various tissues, including the gastrointestinal tract, blood vessels, and respiratory tract. This action results in:
Decreased Vasodilation: Reduces symptoms such as swelling and redness associated with allergic reactions.
Sedative Effects: Due to its ability to cross the blood-brain barrier, it can cause drowsiness as a side effect .
The half-life of dexchlorpheniramine ranges from 20 to 30 hours, allowing for sustained action after administration .
Physical and Chemical Properties Analysis
Dexchlorpheniramine exhibits several notable physical and chemical properties:
Solubility: Water solubility is low at approximately 0.0519 mg/mL.
LogP Value: The partition coefficient (logP) indicates moderate lipophilicity at around 3.74, suggesting good membrane permeability.
pKa Value: The strongest basic pKa is approximately 9.47, indicating its behavior as a weak base .
Protein Binding: It binds significantly to plasma proteins (38%), which influences its distribution and bioavailability.
Applications
Dexchlorpheniramine is widely used in clinical settings for:
Allergy Relief: Effective in managing symptoms of allergic rhinitis and urticaria.
Cold Symptoms Management: Alleviates symptoms associated with the common cold due to its antihistaminic properties.
Combination Therapies: Often included in formulations alongside other medications for enhanced therapeutic effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dexchlorpheniramine maleate is an organic molecular entity. Dexchlorpheniramine is the S-enantiomer of chlorpheniramine which is a 1st generation anti-histamine. Dexchlorpheniramine has more pharmacological activity than the R and so is more potent than the racemic mixture. Dexchlorpheniramine Maleate is the maleate salt form of dexchlorpheniramine, an alkylamine, and first-generation histamine antagonist with anti-allergic activity. Dexchlorpheniramine maleate competitively blocks H1 receptors, thereby preventing the actions of histamine on bronchial smooth muscle, capillaries and gastrointestinal (GI) smooth muscle. This prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms. See also: Dexchlorpheniramine (has active moiety) ... View More ...
Elexacaftor (previously VX-445) is a small molecule, next-generation corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. It received FDA approval in October 2019 in combination with [tezacaftor] and [ivacaftor] as the combination product TrikaftaTM. Elexacaftor is considered a next-generation CFTR corrector as it possesses both a different structure and mechanism as compared to first generation correctors like tezacaftor. While dual corrector/potentiator combination therapy has proven useful in the treatment of a subset of CF patients, their use is typically limited to patients who are homozygous for the F508del-CFTR gene. Elexacaftor, along with [VX-659], was designed to fill the need for an efficacious CF therapy for patients who are heterozygous for F508del-CFTR and a gene that does not produce protein or produces proteins unresponsive to ivacaftor or tezacaftor. The triple combination product TrikaftaTM, manufactured by Vertex Pharmaceuticals, is the first product approved for the treatment of CF in individuals who are either homo- or heterozygous for the F508del-CFTR gene - this represents approximately 70-90% of all CF patients.
Eliapixant is an orally bioavailable antagonist of the purinergic receptor P2X ligand-gated ion channel 3 (P2RX3), which may potentially be used to suppress pain and chronic cough. Upon oral administration, eliapixant selectively binds to and inhibits P2RX3 expressed on sensory nerve fibers. This may inhibit P2RX3-mediated afferent nerve fiber signaling including respiratory tract afferent nerve fiber signaling, and result in the suppression of pain and chronic cough. P2RX3 plays an important role in the cough reflex. It is also a natural mediator of pain and neurogenic inflammation.
Elinafide is a symmetrical dimeric bis-naphthalimide compound and a topoisomerase II inhibitor with antineoplastic activity. Elinafide contains two neutral chromophores joined by a cationic linker and is capable of bis-intercalation at the TpG and CpA steps of the DNA hexanucleotide. Intercalation inhibits topoisomerase II activity and causing DNA stand breakage, thereby leads to inhibition of DNA, RNA, and protein synthesis.
Elinzanetant is an orally bioavailable neurokinin/tachykinin 1 receptor (NK1-receptor; NK1R; NK-1R) and NK3 receptor (NK-3R; NK3R) antagonist, that may be used to treat vasomotor symptoms in menopausal woman. Upon oral administration, elinzanetant targets, competitively binds to and blocks the activity of the NK1R and NK3R in the central nervous system (CNS), thereby inhibiting the binding of the endogenous ligands and neuropeptides substance P (SP; neurokinin-1; NK1) and neurokinin B (NKB). This inhibits NK1R/NK3R-mediated signal transduction and may prevent certain menopausal symptoms such as hot flashes. Neurokinin-mediated signaling may increase during hormone deficiency and may cause hot flashes.
Eliglustat is a carboxamide obtained by formal condensation of the carboxy group of octanoic acid with the primary amino group of (1R,2R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol. A ceramide glucosyltransferase inhibitor used (as its tartrate salt) for treatment of Gaucher's disease. It has a role as an EC 2.4.1.80 (ceramide glucosyltransferase) inhibitor. It is a benzodioxine, a N-alkylpyrrolidine, a secondary alcohol and a carboxamide. It is a conjugate base of an eliglustat(1+). Eliglustat is a glucosylceramide synthase inhibitor used for the long-term treatment of type 1 Gaucher disease. Gaucher disease is a rare genetic disorder characterized by the deficiency of acid β-glucosidase, an enzyme that converts glucosylceramide into glucose and ceramide. In patients with Gaucher disease, the accumulation of glucosylceramide leads to the formation of Gaucher cells that infiltrate the liver, spleen, bone marrow and other organs. This leads to complications such as anemia and thrombocytopenia. By inhibiting glucosylceramide synthase, eliglustat reduces the accumulation of glucosylceramide. Eliglustat is mainly metabolized by CYP2D6. Patients selected for eliglustat treatment undergo an FDA-cleared genotyping test to establish if they are CYP2D6 extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs). The results of this test dictate eliglustat dosing recommendations for each type of patient. There are no dosing recommendations for CYP2D6 ultra-rapid or indeterminate metabolizers. Eliglustat was approved by the FDA in August 2014 as an oral substrate reduction therapy for the first-line treatment of type 1 Gaucher disease. Enzyme replacement continues to be the standard of care for the treatment of type 1 Gaucher disease ([imiglucerase], [velaglucerase alfa], [taliglucerase alfa]); however, oral substrate reduction therapies with favourable safety profiles, such as eliglustat, represent a treatment alternative. Eliglustat is a Glucosylceramide Synthase Inhibitor. The mechanism of action of eliglustat is as a Glucosylceramide Synthase Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 2D6 Inhibitor. Eliglustat is an oral inhibitor of glucosylceramide synthase which is used in the therapy of type 1 Gaucher disease. Clinical experience with eliglustat is limited, but it not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury. Eliglustat is a ceramide analog and an orally bioavailable inhibitor of glucosylceramide synthase (GCS; ceramide glucosyltransferase), that may be used to decrease the production of glycosphingolipids (GSLs) including glucosylceramide, also known as glucocerebroside. Upon oral administration, eliglustat inhibits GCS, which catalyzes the initial step in the synthesis of glucosylceramide and other GSLs. This decreases the production of glucosylceramide and other GSLs, which have important roles in various diseases and cellular processes, including immune processes and functions. Eliglustat may be used in substrate reduction therapy in diseases in which the enzyme glucocerebrosidase (GCase), responsible for the breakdown of glucocerebroside, is deficient. See also: Eliglustat Tartrate (has salt form).
Eliglustat tartrate is a tartrate that is the hemitartrate salt of eliglustat. A ceramide glucosyltransferase inhibitor used (as its tartrate salt) for treatment of Gaucher's disease. It has a role as an EC 2.4.1.80 (ceramide glucosyltransferase) inhibitor. It contains an eliglustat(1+). Agalsidase alfa is a recombinant human α-galactosidase A similar to [agalsidase beta]. While patients generally do not experience a clinically significant difference in outcomes between the two drugs, some patients may experience greater benefit with agalsidase beta. Use of agalsidase beta has decreased in Europe, in favor of agalsidase alfa, after a contamination event in 2009. Agalsidase alfa was granted EMA approval on 3 August 2001. See also: Eliglustat (has active moiety).
Elisartan, also known as HN-65021, is an angiotensin type II receptor antagonist potentially for the treatment of hypertension. HN-65021 antagonises angiotensin II receptor mediated vasoconstriction in human forearm resistance vessels.